molecular formula C18H23N3O2 B597721 N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide CAS No. 1245806-94-3

N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide

Cat. No.: B597721
CAS No.: 1245806-94-3
M. Wt: 313.401
InChI Key: VKGRCJYDWOYLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide is a complex organic compound with the molecular formula C18H23N3O2 It is characterized by the presence of a pyrrolidine ring, an acetamide group, and a phenyl group attached to a prop-2-ynylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with an acetamide precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-oxo-1-pyrrolidinyl)ethyl)acetamide
  • N-(2-(2,6-dimethyl-1-piperidinyl)ethyl)-2-(2-methyl-5-oxo-1-pyrrolidinyl)acetamide
  • N-(1-acetylamino-2-oxo-2-phenyl-ethyl)-acetamide

Uniqueness

N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide is unique due to its specific structural features, such as the presence of the prop-2-ynylamino moiety and the phenyl group

Properties

IUPAC Name

N-[2-[2-oxo-3-[phenyl-(prop-2-ynylamino)methyl]pyrrolidin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-3-10-20-17(15-7-5-4-6-8-15)16-9-12-21(18(16)23)13-11-19-14(2)22/h1,4-8,16-17,20H,9-13H2,2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGRCJYDWOYLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCC(C1=O)C(C2=CC=CC=C2)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.